molecular formula C15H13NO3S B12456628 3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer: B12456628
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: JZCWXXOJFGSGFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole core, a thiophene ring, and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of indole derivatives with thiophene-based compounds under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-HYDROXY-1-METHYL-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]INDOL-2-ONE is unique due to its combination of an indole core and a thiophene ring, along with specific functional groups that confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel

C15H13NO3S

Molekulargewicht

287.3 g/mol

IUPAC-Name

3-hydroxy-1-methyl-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one

InChI

InChI=1S/C15H13NO3S/c1-16-11-6-3-2-5-10(11)15(19,14(16)18)9-12(17)13-7-4-8-20-13/h2-8,19H,9H2,1H3

InChI-Schlüssel

JZCWXXOJFGSGFT-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CS3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.